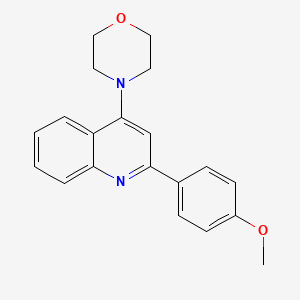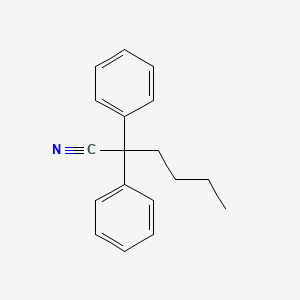
Biphenyl-4-yl-(4-methoxy-phenyl)-diazene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Biphenyl-4-yl-(4-methoxy-phenyl)-diazene is an organic compound that belongs to the class of azobenzenes Azobenzenes are characterized by the presence of a diazene group (-N=N-) linking two aromatic rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Biphenyl-4-yl-(4-methoxy-phenyl)-diazene typically involves the diazotization of aniline derivatives followed by azo coupling. One common method is as follows:
Diazotization: Aniline derivatives are treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Azo Coupling: The diazonium salt is then reacted with a phenol derivative (such as 4-methoxyphenol) under basic conditions to form the azo compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions, often optimized for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反应分析
Types of Reactions
Biphenyl-4-yl-(4-methoxy-phenyl)-diazene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.
Reduction: Reduction of the azo group can yield hydrazo compounds or amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, leading to functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Hydrazo compounds and amines.
Substitution: Halogenated or sulfonated derivatives.
科学研究应用
Biphenyl-4-yl-(4-methoxy-phenyl)-diazene has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a photoswitchable molecule in biological systems, allowing control of biological processes with light.
Medicine: Explored for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and advanced materials such as liquid crystals and organic light-emitting diodes (OLEDs).
作用机制
The mechanism of action of Biphenyl-4-yl-(4-methoxy-phenyl)-diazene involves its ability to undergo reversible photoisomerization. Upon exposure to light, the compound can switch between its trans and cis isomers. This photoisomerization can modulate the compound’s interaction with molecular targets, such as proteins or nucleic acids, thereby influencing biological pathways and processes.
相似化合物的比较
Similar Compounds
Azobenzene: The parent compound of the azobenzene family, known for its photoisomerization properties.
4-Methoxyazobenzene: Similar to Biphenyl-4-yl-(4-methoxy-phenyl)-diazene but with a simpler structure.
Disperse Orange 3: A commercially used azo dye with similar photoresponsive properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity, stability, and interaction with other molecules, making it a valuable compound for specialized applications in materials science and medicinal chemistry.
属性
CAS 编号 |
94258-14-7 |
|---|---|
分子式 |
C19H16N2O |
分子量 |
288.3 g/mol |
IUPAC 名称 |
(4-methoxyphenyl)-(4-phenylphenyl)diazene |
InChI |
InChI=1S/C19H16N2O/c1-22-19-13-11-18(12-14-19)21-20-17-9-7-16(8-10-17)15-5-3-2-4-6-15/h2-14H,1H3 |
InChI 键 |
FIFLVEIPAQZSPD-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)N=NC2=CC=C(C=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-amino-N-(1,3-benzothiazol-2-yl)-6-(2-thienyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11949112.png)
![4-Oxatetracyclo[5.4.2.02,6.08,11]tridec-12-ene-3,5,9-trione](/img/structure/B11949120.png)


![methyl 4-[(E)-({4-[(4-chlorobenzyl)oxy]benzoyl}hydrazono)methyl]benzoate](/img/structure/B11949132.png)

![Ethyl 3-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]propanoate](/img/structure/B11949144.png)




